molecular formula C15H14N2OS B12325521 3-Amino-1-phenothiazin-10-yl-propan-1-one

3-Amino-1-phenothiazin-10-yl-propan-1-one

Cat. No.: B12325521
M. Wt: 270.4 g/mol
InChI Key: FXUBEQZPKFFQBL-UHFFFAOYSA-N
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Description

3-Amino-1-phenothiazin-10-yl-propan-1-one is a chemical compound with the molecular formula C15H14N2OS It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenothiazin-10-yl-propan-1-one typically involves the condensation of 3-(10H-phenothiazin-10-yl)propionic acid with appropriate amines. The reaction is carried out under controlled conditions, often using catalysts to facilitate the process. The structures of the synthesized compounds are confirmed using techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenothiazin-10-yl-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

3-Amino-1-phenothiazin-10-yl-propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-phenothiazin-10-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a photocatalyst, promoting various chemical reactions through the generation of reactive intermediates . Its biological activities are attributed to its ability to interact with cellular components, leading to antibacterial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its wide range of biological activities.

    3-(10H-phenothiazin-10-yl)propionic acid: A precursor in the synthesis of 3-Amino-1-phenothiazin-10-yl-propan-1-one.

    1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one: A series of compounds synthesized using similar methods.

Uniqueness

This compound is unique due to its specific amino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

3-amino-1-phenothiazin-10-ylpropan-1-one

InChI

InChI=1S/C15H14N2OS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10,16H2

InChI Key

FXUBEQZPKFFQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCN

Origin of Product

United States

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